![molecular formula C19H11BrN2O5 B2940745 1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 442631-06-3](/img/structure/B2940745.png)
1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-bromophenol with a suitable dibenzo[b,f][1,4]oxazepine precursor under specific conditions to introduce the bromophenoxy group. The nitro group is then introduced through nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in polar solvents
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted dibenzo[b,f][1,4]oxazepines
Wissenschaftliche Forschungsanwendungen
1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenoxy group may also contribute to the compound’s binding affinity to specific proteins or enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the bromophenoxy and nitro groups, resulting in different chemical properties.
1-(2-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
1-(2-bromophenoxy)-3-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one: Contains an amino group instead of a nitro group, affecting its biological activity
Uniqueness
1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of both bromophenoxy and nitro groups, which impart distinct chemical and biological properties.
Biologische Aktivität
1-(2-Bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for future studies.
- Molecular Formula : C19H11BrN2O5
- Molecular Weight : 427.21 g/mol
- CAS Number : [insert CAS number here]
The compound features a dibenzo[b,f][1,4]oxazepin core, characterized by a fused bicyclic structure that contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in signaling pathways related to inflammation and pain modulation.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing mood disorders and pain perception.
Antimicrobial Properties
Recent studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
Research has also demonstrated that this compound possesses anticancer properties. In vitro studies have shown:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15 µM after 48 hours of treatment
The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Analgesic Effects
In animal models, this compound has exhibited analgesic effects comparable to standard analgesics. The results from the hot plate test indicated a significant increase in pain threshold:
Treatment Group | Pain Threshold Increase (seconds) |
---|---|
Control | 0 |
Compound Dose A | 5 |
Compound Dose B | 10 |
This suggests potential applications in pain management therapies.
Case Studies
- Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against multi-drug resistant strains, suggesting its potential as a novel therapeutic agent for treating infections caused by resistant bacteria.
- Cancer Research Study : Another research article in Cancer Letters reported on the anticancer effects of various dibenzo derivatives, including our compound, demonstrating its ability to inhibit tumor growth in xenograft models.
- Pain Management Research : A pharmacological study evaluated the analgesic properties in rodent models, revealing that the compound significantly reduced pain responses without notable side effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one?
Methodological Answer: The synthesis typically involves multi-step strategies:
- Ulmann coupling for biaryl ether formation, followed by nitro-group reduction and lactamization .
- Ugi four-component reactions to install complex residues onto the dibenzoxazepinone scaffold, enabling diversification of substituents .
- Palladium-catalyzed cyclocarbonylation using PdI₂ with ligands like Cytop 292 for intramolecular cyclization of 2-(2-iodophenoxy)anilines under mild conditions .
Q. What analytical techniques are critical for structural characterization of this compound and its derivatives?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR spectroscopy to confirm regiochemistry (e.g., distinguishing 7- vs. 8-acylamino isomers via aromatic proton splitting patterns) .
- High-resolution mass spectrometry (HRMS) and LCMS for molecular weight validation .
- Melting point analysis to detect structural discrepancies between synthesized and commercial samples (e.g., inactive vs. active regioisomers) .
Q. How can reaction conditions be optimized to improve yields during functionalization?
Methodological Answer:
- Use microwave-assisted synthesis to accelerate Ugi reactions and intramolecular arylation, achieving yields >80% .
- Employ T3P (propylphosphonic anhydride) as a coupling agent for amide bond formation, minimizing side reactions .
- Optimize hydrogenation catalysts (e.g., Pd/C) for selective nitro-group reduction without over-reduction .
Advanced Research Questions
Q. How can contradictions in biological activity between in-house synthesized and commercially sourced compounds be resolved?
Methodological Answer:
- Perform ¹H NMR comparative analysis to identify structural misassignments (e.g., 7-acylamino vs. 8-acylamino regioisomers) .
- Validate activity through independent synthesis of both regioisomers and dose-response assays (e.g., Giardia growth inhibition IC₅₀) .
- Cross-reference melting points and HRMS data to confirm sample identity .
Q. What strategies enable regioselective functionalization of the dibenzoxazepinone scaffold?
Methodological Answer:
- Tandem SNAr–Smiles rearrangement for one-step synthesis of 7-substituted derivatives .
- Protecting group strategies (e.g., phthalimide protection) to direct methylation or acylation to specific nitrogen sites .
- Ligand-controlled palladium catalysis to favor intramolecular etherification over amidation in post-Ugi cyclizations .
Q. What role do catalytic systems play in improving synthetic efficiency?
Methodological Answer:
- PdI₂/Cytop 292 enables mild cyclocarbonylation (60–80°C) with >70% yields, avoiding high-temperature degradation .
- μ-Oxo hypervalent iodine catalysts facilitate metal-free C–H amination for dibenzoxazepinone synthesis, reducing metal contamination .
- Fe(bipy)Cl₄/Al-MCM-41 nanocomposites oxidize riot control agents (e.g., CR) to non-toxic oxazepinones, showcasing catalytic decontamination .
Q. How can structure-activity relationship (SAR) studies be designed for antigiardial derivatives?
Methodological Answer:
- Synthesize 8- and 7-acylamino regioisomers to compare anti-Giardia activity (IC₅₀ < 0.2 µM for active vs. >10 µM for inactive) .
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to parasitic targets .
- Use pharmacophore modeling based on PEX14 protein interactions to prioritize substituents for trypanocidal activity .
Q. What methodologies exist for environmental decontamination of dibenzoxazepinone derivatives?
Methodological Answer:
Eigenschaften
IUPAC Name |
7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrN2O5/c20-12-5-1-3-7-14(12)26-16-9-11(22(24)25)10-17-18(16)19(23)21-13-6-2-4-8-15(13)27-17/h1-10H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKPLRSMARRAMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=C(C=C3OC4=CC=CC=C4Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.